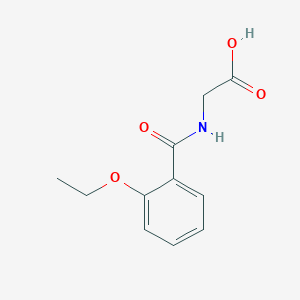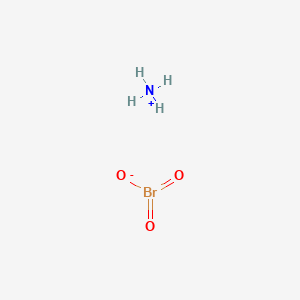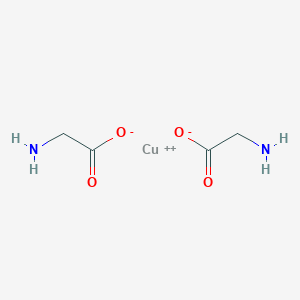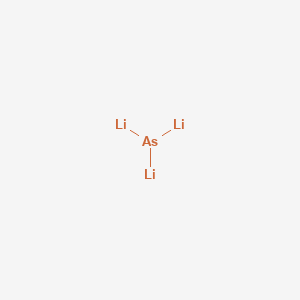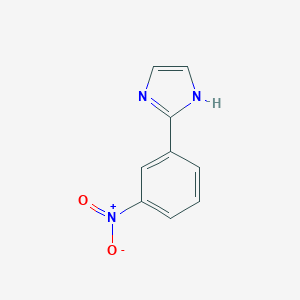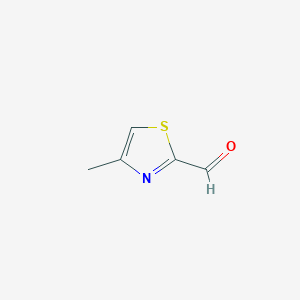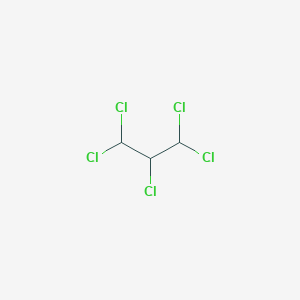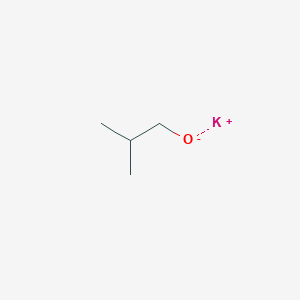![molecular formula C11H9BrOS B075963 2-Bromo-4,5-dihydro-3H-naphtho[1,8-bc]thiophen-5-ol CAS No. 10245-75-7](/img/structure/B75963.png)
2-Bromo-4,5-dihydro-3H-naphtho[1,8-bc]thiophen-5-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Bromo-4,5-dihydro-3H-naphtho[1,8-bc]thiophen-5-ol, also known as BNT, is a synthetic compound with potential applications in scientific research. This compound belongs to the class of naphthothiophene derivatives and has a molecular formula of C14H9BrOS. BNT is a relatively new compound, and its synthesis method, mechanism of action, and physiological effects are still being studied.
Mécanisme D'action
The mechanism of action of 2-Bromo-4,5-dihydro-3H-naphtho[1,8-bc]thiophen-5-ol is not fully understood, but it is believed to involve the interaction of the compound with biological molecules such as proteins and enzymes. 2-Bromo-4,5-dihydro-3H-naphtho[1,8-bc]thiophen-5-ol has been shown to bind to certain proteins, which may alter their function and lead to physiological effects.
Effets Biochimiques Et Physiologiques
2-Bromo-4,5-dihydro-3H-naphtho[1,8-bc]thiophen-5-ol has been studied for its potential effects on various biochemical and physiological processes. In one study, 2-Bromo-4,5-dihydro-3H-naphtho[1,8-bc]thiophen-5-ol was found to inhibit the activity of an enzyme called acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition may have implications for the treatment of neurological disorders such as Alzheimer's disease. 2-Bromo-4,5-dihydro-3H-naphtho[1,8-bc]thiophen-5-ol has also been shown to have antioxidant properties, which may be beneficial for the prevention of oxidative stress-related diseases.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 2-Bromo-4,5-dihydro-3H-naphtho[1,8-bc]thiophen-5-ol in lab experiments include its relatively simple synthesis method and its potential as a semiconductor material in OFETs. However, the limitations of using 2-Bromo-4,5-dihydro-3H-naphtho[1,8-bc]thiophen-5-ol include its limited solubility in common organic solvents and its potential toxicity.
Orientations Futures
There are several potential future directions for research on 2-Bromo-4,5-dihydro-3H-naphtho[1,8-bc]thiophen-5-ol. One area of interest is the development of new synthetic methods for 2-Bromo-4,5-dihydro-3H-naphtho[1,8-bc]thiophen-5-ol that are more efficient and environmentally friendly. Another area of interest is the study of 2-Bromo-4,5-dihydro-3H-naphtho[1,8-bc]thiophen-5-ol's potential as a therapeutic agent for neurological disorders. Additionally, further research is needed to fully understand the mechanism of action of 2-Bromo-4,5-dihydro-3H-naphtho[1,8-bc]thiophen-5-ol and its potential effects on various biochemical and physiological processes.
Méthodes De Synthèse
The synthesis of 2-Bromo-4,5-dihydro-3H-naphtho[1,8-bc]thiophen-5-ol involves a multi-step process that begins with the reaction of 2-bromo-1-naphthol with thiophene-2-carbaldehyde in the presence of a base. The resulting intermediate is then subjected to a series of reactions involving various reagents and solvents to yield 2-Bromo-4,5-dihydro-3H-naphtho[1,8-bc]thiophen-5-ol. The synthesis of 2-Bromo-4,5-dihydro-3H-naphtho[1,8-bc]thiophen-5-ol is a complex process that requires expertise in organic chemistry.
Applications De Recherche Scientifique
2-Bromo-4,5-dihydro-3H-naphtho[1,8-bc]thiophen-5-ol has potential applications in scientific research, particularly in the field of organic electronics. 2-Bromo-4,5-dihydro-3H-naphtho[1,8-bc]thiophen-5-ol has been studied for its ability to act as a semiconductor material in organic field-effect transistors (OFETs). OFETs are electronic devices that are used to amplify and switch electronic signals. 2-Bromo-4,5-dihydro-3H-naphtho[1,8-bc]thiophen-5-ol has been found to exhibit good charge transport properties, making it a promising material for use in OFETs.
Propriétés
Numéro CAS |
10245-75-7 |
|---|---|
Nom du produit |
2-Bromo-4,5-dihydro-3H-naphtho[1,8-bc]thiophen-5-ol |
Formule moléculaire |
C11H9BrOS |
Poids moléculaire |
269.16 g/mol |
Nom IUPAC |
3-bromo-2-thiatricyclo[6.3.1.04,12]dodeca-1(11),3,8(12),9-tetraen-7-ol |
InChI |
InChI=1S/C11H9BrOS/c12-11-7-4-5-8(13)6-2-1-3-9(14-11)10(6)7/h1-3,8,13H,4-5H2 |
Clé InChI |
SBAKMCKCKJSGCW-UHFFFAOYSA-N |
SMILES |
C1CC2=C(SC3=CC=CC(=C23)C1O)Br |
SMILES canonique |
C1CC2=C(SC3=CC=CC(=C23)C1O)Br |
Synonymes |
2-Bromo-4,5-dihydro-3H-naphtho[1,8-bc]thiophen-5-ol |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



